molecular formula C20H23N5O3S B11621314 methyl N-({[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetyl)valinate

methyl N-({[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetyl)valinate

Cat. No.: B11621314
M. Wt: 413.5 g/mol
InChI Key: SYKGCJIGRJXLTP-UHFFFAOYSA-N
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Description

Methyl N-({[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetyl)valinate is a complex compound with an intriguing structure. Let’s break it down:

    This compound:

Chemical Reactions Analysis

Reactions::

    Oxidation: The sulfur atom in the sulfanyl group may undergo oxidation to form a sulfoxide or sulfone.

    Substitution: The valinate group could participate in nucleophilic substitution reactions.

    Other Transformations: Given the complex structure, it may undergo various other reactions.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Substitution: Nucleophiles (e.g., amines, thiols) and appropriate solvents.

Major Products:: The major products depend on the specific reactions and conditions applied during synthesis.

Scientific Research Applications

    Chemistry: It could serve as a building block for designing novel molecules.

    Biology: Investigating its interactions with biological targets.

    Medicine: Assessing its pharmacological properties.

    Industry: Developing new materials or catalysts.

Mechanism of Action

The exact mechanism remains elusive due to limited information. it likely interacts with specific receptors or enzymes, affecting cellular processes.

Comparison with Similar Compounds

While direct comparisons are challenging without specific analogs, we can highlight its uniqueness within the indole derivatives family.

Properties

Molecular Formula

C20H23N5O3S

Molecular Weight

413.5 g/mol

IUPAC Name

methyl 3-methyl-2-[[2-[(5-prop-2-enyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl]amino]butanoate

InChI

InChI=1S/C20H23N5O3S/c1-5-10-25-14-9-7-6-8-13(14)17-18(25)22-20(24-23-17)29-11-15(26)21-16(12(2)3)19(27)28-4/h5-9,12,16H,1,10-11H2,2-4H3,(H,21,26)

InChI Key

SYKGCJIGRJXLTP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)OC)NC(=O)CSC1=NC2=C(C3=CC=CC=C3N2CC=C)N=N1

Origin of Product

United States

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